molecular formula C12H16N2O6 B8805604 Uridine 2',3'-acetonide

Uridine 2',3'-acetonide

Cat. No.: B8805604
M. Wt: 284.26 g/mol
InChI Key: GFDUSNQQMOENLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 2',3'-acetonide is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)

InChI Key

GFDUSNQQMOENLR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 3.0 g (10.5 mmol) of 4′-azidouridine, 0.05 g (0.26 mmol) p-toluenesulfonic acid monohydrate and 6 mL (48.8 mmol) 2,2-dimethoxypropane in 20 mL acetone was stirred at room temperature for 12 h. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated to dryness under reduced pressure to give the desired product 2.20 g (64%) of as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

Para-toluene sulfonic acid (2.33 g, 12.3 mmoles, 3 eq.) was added to Uridine (1 g, 4.1 mmoles) in 180 mL of anhydrous acetone. After 4 hours at room temperature, acetone was evaporated and the residual crude product was dissolved in 200 mL of ethyl acetate. The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution, then dried over sodium sulfate. The solvent was removed under vacuum. 0.979 g of white powder was isolated (Yield: 83%). The characterization data were consistent with the chemical structure and formula.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
83%

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